molecular formula C10H16N6OS B1202619 Hydroxymethyl cimetidine CAS No. 59359-50-1

Hydroxymethyl cimetidine

Cat. No.: B1202619
CAS No.: 59359-50-1
M. Wt: 268.34 g/mol
InChI Key: JSTWNRREBFKXNZ-UHFFFAOYSA-N
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Description

Hydroxymethyl cimetidine is a metabolite of cimetidine, a well-known histamine H2 receptor antagonist. Cimetidine is primarily used to inhibit stomach acid production and treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound retains some of the pharmacological properties of its parent compound and is of interest in various scientific research fields .

Preparation Methods

Hydroxymethyl cimetidine can be synthesized through the metabolic pathway of cimetidine in the human body. In industrial settings, cimetidine is synthesized by converting (5-methyl-1H-imidazole-4-yl) methanol into a nitrate ester, which then reacts with N-cyano-N’-methyl-N’-mercaptoethylguanidine ether under mild reaction conditions . This method is efficient, yielding high purity cimetidine with minimal byproducts, making it suitable for large-scale production.

Chemical Reactions Analysis

Hydroxymethyl cimetidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are cimetidine sulfoxide and other cimetidine derivatives.

Scientific Research Applications

Hydroxymethyl cimetidine has several scientific research applications:

Mechanism of Action

Hydroxymethyl cimetidine exerts its effects by binding to histamine H2 receptors on the basolateral membrane of gastric parietal cells, blocking the action of histamine. This results in reduced gastric acid secretion, gastric volume, and hydrogen ion concentration . The molecular targets involved include the H2 receptors and the pathways regulating gastric acid secretion.

Comparison with Similar Compounds

Hydroxymethyl cimetidine is similar to other cimetidine metabolites such as cimetidine sulfoxide and guanyl urea cimetidine. it is unique in its specific metabolic pathway and its distinct pharmacokinetic properties. Similar compounds include:

Properties

IUPAC Name

1-cyano-3-[2-[[4-(hydroxymethyl)-1H-imidazol-5-yl]methylsulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-12-10(14-6-11)13-2-3-18-5-9-8(4-17)15-7-16-9/h7,17H,2-5H2,1H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWNRREBFKXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSCC1=C(N=CN1)CO)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208103
Record name Hydroxymethyl cimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59359-50-1
Record name Hydroxymethyl cimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059359501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyl cimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE HYDROXYMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I301OP4HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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